Cas no 149342-80-3 (Octyl α-D-Galactopyranoside)

Octyl α-D-Galactopyranoside Chemical and Physical Properties
Names and Identifiers
-
- 1-O-Octyl-alpha-D-galactopyranoside
- Octyl alpha-galactoside
- octyl alpha-D-galactopyranoside
- Galp-alpha-octyl
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
- Octyl α-D-Galactopyranoside
-
- Inchi: 1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1
- InChI Key: HEGSGKPQLMEBJL-HTOAHKCRSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OCCCCCCCC
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 250
- Topological Polar Surface Area: 99.4
- XLogP3: 1.4
Experimental Properties
- Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (7 g/l) (25 º C),
Octyl α-D-Galactopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O148583-1g |
Octyl α-D-Galactopyranoside |
149342-80-3 | 1g |
$ 210.00 | 2022-06-03 | ||
Biosynth | DO07151-1 g |
Octyl α-D-galactopyranoside |
149342-80-3 | 1g |
$126.80 | 2023-01-05 | ||
A2B Chem LLC | AI36637-1g |
Octyl alpha-d-galactopyranoside |
149342-80-3 | 95% | 1g |
$199.00 | 2024-04-20 | |
TRC | O148583-100mg |
Octyl α-D-Galactopyranoside |
149342-80-3 | 100mg |
$ 50.00 | 2022-06-03 | ||
TRC | O148583-500mg |
Octyl α-D-Galactopyranoside |
149342-80-3 | 500mg |
$ 135.00 | 2022-06-03 | ||
A2B Chem LLC | AI36637-250mg |
Octyl alpha-d-galactopyranoside |
149342-80-3 | 95% | 250mg |
$97.00 | 2024-04-20 | |
Biosynth | DO07151-5 g |
Octyl α-D-galactopyranoside |
149342-80-3 | 5g |
$453.60 | 2023-01-05 | ||
Biosynth | DO07151-10 g |
Octyl α-D-galactopyranoside |
149342-80-3 | 10g |
$787.70 | 2023-01-05 | ||
Biosynth | DO07151-25 g |
Octyl α-D-galactopyranoside |
149342-80-3 | 25g |
$1,702.50 | 2023-01-05 | ||
Biosynth | DO07151-2 g |
Octyl α-D-galactopyranoside |
149342-80-3 | 2g |
$226.94 | 2023-01-05 |
Octyl α-D-Galactopyranoside Related Literature
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on Octyl α-D-Galactopyranoside
Professional Introduction to Octyl α-D-Galactopyranoside (CAS No. 149342-80-3)
Octyl α-D-Galactopyranoside, a well-known glycoside derivative, is widely recognized for its significant applications in the field of biochemical research and industrial biotechnology. This compound, identified by its chemical abstracts service number CAS No. 149342-80-3, has garnered considerable attention due to its unique structural properties and versatile functionalities. The molecular structure of Octyl α-D-Galactopyranoside consists of an α-D-galactopyranose moiety linked to an octyl group, which endows it with both hydrophilic and hydrophobic characteristics, making it an excellent surfactant and solubilizer.
The compound's ability to enhance the solubility of hydrophobic molecules has made it a valuable tool in drug formulation and delivery systems. Recent studies have highlighted its role in improving the bioavailability of poorly soluble drugs, thereby contributing to more effective therapeutic outcomes. The use of Octyl α-D-Galactopyranoside in pharmaceutical formulations aligns with the growing demand for innovative solutions to enhance drug solubility and efficacy.
Moreover, Octyl α-D-Galactopyranoside has found applications in the field of enzymatic reactions and biocatalysis. Its ability to stabilize enzymes and facilitate substrate binding has been explored in various biochemical assays. For instance, researchers have utilized this glycoside derivative to optimize the conditions for enzymatic glycosylation reactions, leading to improved yields and product purity. The compound's role as a cofactor or co-substrate in enzymatic pathways underscores its importance in biochemical research.
In industrial biotechnology, Octyl α-D-Galactopyranoside is employed as a key component in detergents and cleaning agents due to its surfactant properties. Its mild yet effective cleaning action makes it suitable for use in both household and industrial settings. Additionally, the compound's biodegradability and low toxicity profile have positioned it as an environmentally friendly alternative to traditional surfactants.
Recent advancements in nanotechnology have further expanded the applications of Octyl α-D-Galactopyranoside. Researchers have demonstrated its utility in forming stable micelles and nanoparticles, which can be used for drug delivery, imaging, and targeted therapy. The ability of Octyl α-D-Galactopyranoside to encapsulate hydrophobic drugs within micellar structures has shown promise in enhancing therapeutic efficacy while minimizing side effects.
The compound's structural versatility also makes it a valuable intermediate in synthetic chemistry. It serves as a precursor for the synthesis of more complex glycosides and carbohydrate derivatives, which are essential in various pharmaceutical and agrochemical applications. The development of novel synthetic routes involving Octyl α-D-Galactopyranoside has contributed to the diversification of glycoscience research.
Another notable application of Octyl α-D-Galactopyranoside is in the food industry, where it is used as a texturizing agent and stabilizer. Its ability to improve the texture and stability of food products has been particularly beneficial in the formulation of dairy products, confectionery items, and baked goods. The compound's compatibility with various food matrices ensures that it can be seamlessly integrated into existing formulations without compromising product quality.
Environmental science has also seen contributions from Octyl α-D-Galactopyranoside through its use as a model compound for studying biodegradation processes. Researchers have investigated its degradation pathways under different environmental conditions, providing insights into the fate of glycosidic compounds in natural ecosystems. This research has implications for developing sustainable practices in chemical manufacturing and waste management.
The future prospects of Octyl α-D-Galactopyranoside are promising, with ongoing research exploring new applications and optimizing existing ones. The integration of this compound into emerging technologies such as CRISPR-Cas9 gene editing systems and biosensors highlights its potential role in advancing biomedical research. Additionally, collaborations between academia and industry are expected to drive innovation in glycoscience, further expanding the utility of Octyl α-D-Galactopyranoside across multiple disciplines.
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